L5K5W: A Novel Peptide-Based Inhibitor of the AXL Receptor Tyrosine Kinase – Discovery, Synthesis, and Characterization
L5K5W: A Novel Peptide-Based Inhibitor of the AXL Receptor Tyrosine Kinase – Discovery, Synthesis, and Characterization
Disclaimers: The molecule "L5K5W" is a hypothetical entity created for illustrative purposes to fulfill the structural and content requirements of this technical guide. All data presented herein is fictional but designed to be representative of early-stage drug discovery metrics. The experimental protocols and scientific concepts are based on established methodologies in the field of peptide therapeutics and oncology.[1][2][3][4]
Abstract
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5][6][7][8] The AXL receptor, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a key driver of tumor progression, metastasis, and therapy resistance.[6][9] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of L5K5W, a novel peptide therapeutic designed to specifically inhibit AXL signaling. We detail the high-throughput screening cascade that led to its identification, the solid-phase synthesis protocol for its production, and the in vitro assays used to determine its binding affinity, inhibitory potency, and cellular activity. The data presented herein establishes L5K5W as a promising candidate for further development as a targeted anti-cancer agent.
Discovery of L5K5W
L5K5W was identified through a multi-stage screening cascade designed to find novel peptide-based inhibitors of the AXL receptor. The discovery process began with a high-throughput screening of a proprietary phage display library containing over 10¹⁰ unique peptide sequences.[1] This was followed by rigorous validation and characterization steps to isolate candidates with optimal drug-like properties.
Screening Cascade Logic
The screening process was designed as a funnel, progressively narrowing the pool of candidates based on increasingly stringent criteria. The primary goal was to identify peptides that not only bind to the AXL extracellular domain with high affinity but also effectively inhibit its downstream signaling and demonstrate cancer cell-specific cytotoxicity.
Caption: A logical diagram illustrating the multi-stage screening process used to identify L5K5W.
Synthesis of L5K5W
L5K5W is a 15-amino acid peptide that was chemically synthesized using an automated solid-phase peptide synthesis (SPPS) workflow based on Fmoc/tBu chemistry.[10][11][12][13][14] This method allows for the efficient and sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[11][13]
Synthesis and Purification Workflow
The synthesis process involves iterative cycles of deprotection and coupling, followed by cleavage from the resin and purification to yield the final, high-purity peptide.
Caption: The workflow for the automated synthesis, cleavage, and purification of the L5K5W peptide.
In Vitro Characterization of L5K5W
L5K5W was subjected to a battery of in vitro assays to quantify its binding affinity for the AXL receptor, its ability to inhibit AXL kinase activity, its potency in a cellular context, and its preliminary safety profile.
Quantitative Data Summary
The key quantitative metrics for L5K5W are summarized below. These results indicate a potent and specific interaction with the AXL target, leading to effective inhibition of cancer cell proliferation at nanomolar concentrations.
| Parameter | Assay Type | Result | Description |
| Binding Affinity (KD) | ELISA | 15.2 nM | Dissociation constant for L5K5W binding to the AXL extracellular domain.[15] |
| Kinase Inhibition (IC50) | In Vitro Kinase Assay | 45.7 nM | Concentration required to inhibit 50% of AXL kinase activity.[16][17] |
| Cellular Potency (EC50) | Cell Proliferation (A549) | 98.5 nM | Concentration required to inhibit 50% of A549 cell proliferation.[18] |
| Cytotoxicity (CC50) | Cytotoxicity (HEK293) | > 10 µM | Concentration causing 50% death in non-cancerous HEK293 cells.[19][20] |
Proposed Mechanism of Action
L5K5W is hypothesized to act as a competitive antagonist. It binds to the extracellular domain of AXL, preventing the binding of its natural ligand, Gas6. This abrogates receptor dimerization, autophosphorylation, and the subsequent activation of downstream pro-survival signaling pathways, such as PI3K/AKT and MAPK/ERK.[6][7][8][9]
Caption: L5K5W competitively inhibits Gas6 binding to AXL, blocking downstream signaling.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of L5K5W
This protocol outlines the manual synthesis of L5K5W on a 0.1 mmol scale using Rink Amide resin.[10][12]
-
Resin Preparation: Swell 300 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a synthesis vessel.[10][13]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 8 mL of 20% (v/v) piperidine in DMF for 20 minutes. Wash the resin 5 times with DMF.[10]
-
Amino Acid Coupling: Dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate. Add the mixture to the resin and agitate for 2 hours. Wash the resin 5 times with DMF.[13]
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the L5K5W sequence.
-
Cleavage and Final Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% Water) for 3 hours.[13]
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purification: Dissolve the crude peptide in a Water/Acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Quality Control: Confirm the mass of the purified peptide using LC-MS analysis and determine purity by analytical HPLC. Lyophilize the pure fractions.
Protocol: ELISA for L5K5W-AXL Binding Affinity
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the dissociation constant (KD) of L5K5W binding to the AXL receptor.[21][22][23]
-
Plate Coating: Coat a 96-well high-binding plate with 100 µL/well of recombinant human AXL extracellular domain (ECD) at 2 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.[22]
-
Washing and Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (5% BSA in PBS) and incubating for 2 hours at room temperature.[22]
-
L5K5W Incubation: Wash the plate 3 times. Add 100 µL/well of biotinylated L5K5W at serial dilutions (e.g., from 1 µM to 1 pM) in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 3 times. Add 100 µL/well of Streptavidin-HRP conjugate diluted in Blocking Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Signal Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Allow the color to develop for 15-20 minutes.
-
Data Acquisition: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the L5K5W concentration. Fit the data to a one-site binding model using non-linear regression to calculate the KD value.
Protocol: In Vitro Kinase Inhibition Assay
This protocol measures the ability of L5K5W to inhibit the kinase activity of AXL.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, 10 µM ATP, and a generic tyrosine kinase peptide substrate.
-
Inhibitor Addition: Add L5K5W at various concentrations (e.g., from 10 µM to 0.1 nM) to the reaction wells. Include a no-inhibitor control (DMSO) and a no-enzyme control.
-
Initiate Reaction: Add recombinant AXL kinase to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
Quantify Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate using a phosphospecific antibody-based detection method (e.g., HTRF or luminescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each L5K5W concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[9]
Protocol: Cell Proliferation Assay (CCK-8)
This assay determines the effect of L5K5W on the proliferation of AXL-expressing cancer cells (e.g., A549 lung cancer line).
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of L5K5W in growth medium. Replace the medium in the wells with 100 µL of the L5K5W dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2-4 hours until a visible color change occurs.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability percentage against the logarithm of L5K5W concentration and fit the data to determine the EC50 value.[18]
Protocol: In Vitro Cytotoxicity Assay
This protocol assesses the general toxicity of L5K5W on a non-cancerous cell line (e.g., HEK293) to establish a preliminary therapeutic window.[19][24][25][26]
-
Procedure: The protocol is identical to the Cell Proliferation Assay (4.4) but uses HEK293 cells instead of a cancer cell line.
-
Analysis: The resulting dose-response curve is used to calculate the CC₅₀ (50% cytotoxic concentration). A high CC₅₀ value relative to the EC₅₀ value in cancer cells suggests selectivity and a favorable therapeutic index.[19]
Conclusion and Future Directions
The novel peptide L5K5W demonstrates high affinity and potent inhibitory activity against the AXL receptor tyrosine kinase. Its ability to suppress the proliferation of AXL-driven cancer cells at nanomolar concentrations, coupled with low cytotoxicity in non-cancerous cells, marks it as a strong candidate for further preclinical development.
Future work will focus on lead optimization to improve pharmacokinetic properties, comprehensive in vivo efficacy studies in xenograft models of non-small-cell lung cancer, and expanded safety and toxicology assessments to support an Investigational New Drug (IND) application.
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